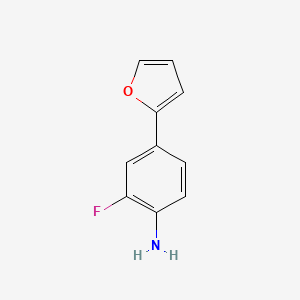

2-Fluoro-4-(furan-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-4-(furan-2-yl)aniline, also known as 2-Fluoro-4-anilinofuran or 2-Fluoro-4-anilinopyridine, is a heterocyclic organic compound. It is a colorless, volatile liquid with a characteristic odor. It is a derivative of the parent compound aniline, in which one of the hydrogen atoms on the nitrogen atom has been replaced by a fluorine atom. This compound is used as a precursor in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis of Novel Compounds

Studies have demonstrated the utility of furan-2-yl)aniline derivatives in the synthesis of complex organic compounds. For instance, reactions involving N-(5-R-furan-2-ylmethylidene)anilines with difluorocarbene have led to the creation of difluorocyclopropa[b]furo[2,3-c]pyrrole derivatives, showcasing a method for constructing furan-incorporated pyrrole rings with potential relevance in material science and pharmaceutical chemistry (Voznyi, Novikov, & Khlebnikov, 2005); (Voznyi, Novikov, Khlebnikov, & Kostikov, 2006).

Pharmaceutical Research Applications

In the domain of drug discovery, docking and quantitative structure–activity relationship (QSAR) studies have utilized derivatives of furan-2-yl)aniline to investigate the orientations and active conformations of c-Met kinase inhibitors, aiding in the design of compounds with high inhibitory activity against cancer targets (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

Material Science and Electro-Optical Applications

Furan and fluorene units, related to furan-2-yl)aniline structures, have been synthesized and their electrochemical polymerization studied for applications in electro-optical devices. The resulting polymer films exhibited electrochromic behavior, transitioning in color with applied voltage, indicative of their potential use in smart windows and displays (Güneş, Cihaner, & Önal, 2013).

Organic Chemistry and Synthetic Methodologies

Research has also focused on the development of synthetic methodologies using furan-2-yl)aniline derivatives. For example, the formation of fluorine-containing polysubstituted furans from diazocompounds and aromatic alkynes catalyzed by Rh2(OAc)4, showcases the utility of these compounds in constructing fluorine-containing organic molecules, which are of high interest due to the unique properties that fluorine imparts to organic compounds (Pang, Zhu, Xin, Jiang, & Zhu, 2010).

Mechanism of Action

Target of Action

Similar compounds such as 4-fluoroaniline are known to be precursors to various potential applications

Mode of Action

It is known that fluoroanilines can exert their effects through hydroxylation and subsequent p-benzoquinonimine formation . This suggests that 2-Fluoro-4-(furan-2-yl)aniline may interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

It is known that at least 80% of a dose of 2-fluoroaniline is excreted in the urine within 24 hours . This suggests that this compound may have similar pharmacokinetic properties.

Result of Action

Related compounds are known to exert nephrotoxic effects through hydroxylation and subsequent p-benzoquinonimine formation . This suggests that this compound may have similar effects.

Action Environment

It is known that the success of suzuki–miyaura coupling, a reaction in which related compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound may also be influenced by similar environmental factors.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-(furan-2-yl)aniline is known to interact with various enzymes and proteins. For instance, it is metabolized primarily by 4-hydroxylation, followed by sulfate or glucuronide formation . This suggests that it interacts with enzymes involved in these metabolic pathways

Cellular Effects

Given its biochemical properties, it is plausible that it could influence cell function by interacting with various cellular proteins and enzymes

Molecular Mechanism

It is known to undergo 4-hydroxylation, suggesting that it may interact with enzymes that catalyze this reaction It may also bind to other biomolecules, potentially influencing their function

Metabolic Pathways

This compound is known to be metabolized primarily by 4-hydroxylation, followed by sulfate or glucuronide formation This suggests that it is involved in these metabolic pathways

Properties

IUPAC Name |

2-fluoro-4-(furan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPLQFFUJXZUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)